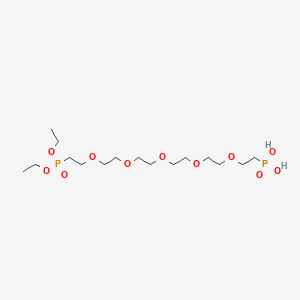

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKSDBXIGNISEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-17-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

This technical guide provides a comprehensive overview of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a heterobifunctional polyethylene glycol (PEG) derivative. It is intended for researchers, scientists, and drug development professionals interested in the structure, properties, synthesis, and applications of this versatile molecule. This guide details its physicochemical properties, provides a representative synthesis protocol, and explores its utility in surface modification and targeted drug delivery.

Core Structure and Properties

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a bifunctional molecule featuring a diethyl phosphonate group at one end and an ethylphosphonic acid group at the other, connected by a hydrophilic PEG linker of five ethylene glycol units. This unique structure imparts both organic and aqueous solubility and provides two distinct functional groups for conjugation or surface anchoring.

The phosphonic acid moiety is a highly effective anchoring group for metal oxide surfaces, while the diethyl phosphonate end can be used for further chemical modifications. The PEG linker enhances biocompatibility and solubility, making this compound particularly suitable for biomedical applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1446282-17-2 | [2] |

| Molecular Formula | C16H36O11P2 | [2] |

| Molecular Weight | 466.4 g/mol | [2] |

| Appearance | Expected to be a liquid or oil | N/A |

| Solubility | Soluble in water and common organic solvents | [3] |

| Storage Conditions | -20°C for long-term storage | N/A |

Synthesis and Characterization

Representative Synthesis Protocol

The synthesis can be envisioned in four main stages:

-

Monofunctionalization of PEG5: Starting with commercially available pentaethylene glycol (PEG5), one hydroxyl group is protected to allow for selective modification of the other.

-

Introduction of the First Phosphonate Group: The free hydroxyl group is reacted to introduce the ethylphosphonic acid moiety.

-

Deprotection and Activation of the Second Terminus: The protecting group on the other end of the PEG chain is removed, and the hydroxyl group is activated for the subsequent reaction.

-

Introduction of the Second Phosphonate Group: The activated hydroxyl group is reacted to form the diethyl phosphonate ester.

A detailed, step-by-step hypothetical protocol is provided below.

Step 1: Monoprotection of Pentaethylene Glycol (PEG5)

-

Dissolve pentaethylene glycol in anhydrous dichloromethane (DCM).

-

Add one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like triethylamine.

-

Stir the reaction at room temperature until analysis (e.g., by thin-layer chromatography) indicates the formation of the mono-protected product.

-

Purify the product using column chromatography to isolate the mono-TBDMS-PEG5.

Step 2: Synthesis of Mono-ethylphosphonate-PEG5

-

Dissolve the mono-TBDMS-PEG5 in an appropriate solvent like anhydrous tetrahydrofuran (THF).

-

Activate the free hydroxyl group by converting it to a good leaving group, for example, by reaction with tosyl chloride in the presence of a base.

-

React the resulting tosylated PEG with the sodium salt of diethyl phosphite (prepared by reacting diethyl phosphite with sodium hydride) in a Michaelis-Arbuzov-type reaction to form the diethyl phosphonate ester.

-

Hydrolyze one of the ethyl esters of the newly introduced phosphonate group under controlled basic conditions to yield the ethylphosphonic acid.

Step 3: Deprotection of the Second Terminus

-

Remove the TBDMS protecting group from the other end of the PEG chain using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

-

Purify the resulting hydroxyl-PEG5-ethylphosphonic acid derivative.

Step 4: Synthesis of the Final Product

-

Activate the newly deprotected hydroxyl group as described in Step 2 (e.g., tosylation).

-

React the activated PEG derivative with triethyl phosphite in a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate group.

-

Purify the final product, Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, using an appropriate chromatographic method.

Characterization Techniques

The successful synthesis and purity of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid would be confirmed using a suite of analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and the presence of the PEG backbone and the two distinct phosphonate groups. |

| Mass Spectrometry (MS) | To determine the exact molecular weight of the compound and confirm its elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, such as P=O, P-O-C, and C-O-C bonds. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |

Applications in Research and Development

The unique bifunctional nature of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid makes it a valuable tool in several areas of research, particularly in surface modification and drug delivery.

Surface Modification of Metal Oxides

The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and aluminum oxide (Al₂O₃). This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG chain then provides a hydrophilic and biocompatible interface, which can reduce non-specific protein adsorption and improve the performance of biomedical implants and biosensors.

Workflow for surface modification of metal oxides.

Targeted Drug Delivery

The phosphonic acid moiety has a high affinity for hydroxyapatite, the main mineral component of bone. This property can be exploited for targeted drug delivery to bone tissue.[4][5] Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid can act as a linker to conjugate therapeutic agents to a bone-targeting delivery system. The diethyl phosphonate end can be chemically modified to attach a drug, while the phosphonic acid end targets the bone.

Bone-targeted drug delivery mechanism.

PROTAC Linkers

This molecule can also serve as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker can provide the optimal length and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]

Conclusion

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a valuable heterobifunctional molecule with significant potential in materials science and drug development. Its unique combination of a hydrophilic PEG spacer and two distinct phosphonate end groups allows for versatile applications in surface modification and targeted drug delivery. The representative synthesis and experimental workflows provided in this guide offer a foundation for researchers to explore and utilize this compound in their respective fields. Further research into specific applications and the development of optimized synthesis protocols will undoubtedly expand its utility in creating advanced functional materials and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]

- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

The Strategic Imperative of the PEG5 Spacer in PROTAC Molecule Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed, with a PEG5 spacer often representing a "sweet spot" that confers distinct advantages over both shorter and longer PEG chains. This guide provides a comprehensive analysis of the role of the PEG5 spacer in PROTAC design, supported by experimental data, detailed methodologies, and visual representations to inform rational drug design and development.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive tether but an active contributor to the molecule's overall efficacy. Its length, flexibility, and chemical composition profoundly influence several key parameters that determine the success of a protein degrader.

-

Ternary Complex Formation and Stability: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is crucial for achieving the necessary proximity and orientation for efficient ubiquitin transfer from the E3 ligase to the POI.

-

Physicochemical Properties: The linker can significantly impact the solubility and cell permeability of the PROTAC molecule. Hydrophilic linkers like PEG can improve the aqueous solubility of PROTACs, which are often large and complex molecules.

-

Pharmacokinetics: The linker's composition can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

PEG5: A Strategic Choice for Optimal Performance

A PEG5 spacer, consisting of five ethylene glycol units, often provides a favorable balance of flexibility and length, leading to enhanced PROTAC activity compared to shorter or longer PEG chains.

Advantages over Shorter PEG Chains (e.g., PEG1-3)

-

Reduced Steric Hindrance: Shorter linkers can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. A PEG5 linker provides sufficient length to overcome this hindrance, allowing for a productive arrangement of the two proteins.

-

Increased Flexibility and Reach: The greater flexibility of a PEG5 chain allows the PROTAC to adopt a wider range of conformations, increasing the probability of achieving an energetically favorable orientation for ternary complex formation. This is particularly important when the binding sites on the target protein and E3 ligase are not perfectly aligned.

-

**Improved Ternary Complex Stability

Biophysical Properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biophysical properties, synthesis, and applications of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, offering available data, representative experimental protocols, and visualizations of its role in pioneering therapeutic strategies.

Core Properties and Physical Data

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a polyethylene glycol (PEG)-based linker primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a PEG5 spacer, which enhances solubility and provides conformational flexibility, flanked by a diethoxy-phosphorylethyl group on one end and an ethylphosphonic acid on the other.[2][3] The phosphonic acid moiety serves as a versatile anchor, capable of forming strong bonds with metal oxides for nanoparticle surface modification or targeting bone tissues, which are rich in calcium phosphate.[2]

Table 1: Physicochemical Properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

| Property | Value | Source |

| Molecular Formula | C16H36O11P2 | [1][4] |

| Molecular Weight | 466.4 g/mol | [1][2] |

| CAS Number | 1446282-17-2 | [1][4] |

| Purity | Available in ≥95% to ≥98% | [2] |

| Appearance | Not specified (likely liquid or waxy solid) | - |

| Storage Conditions | Long-term: -20°C; Short-term: Room Temperature | [5] |

| Solubility | Not publicly available; PEG linkers generally improve aqueous solubility.[3] | - |

| pKa | Not publicly available | - |

| LogP | Not publicly available | - |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

Synthesis and Characterization

While a specific, detailed synthesis protocol for Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is not publicly available, a plausible synthetic route can be inferred from standard methods for creating similar PEGylated phosphonates, such as the Michaelis-Arbuzov reaction.

Representative Synthesis Protocol (Michaelis-Arbuzov Reaction)

This protocol is a representative example for the synthesis of a PEGylated phosphonate and should be adapted and optimized for the specific synthesis of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid.

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet. The flask is charged with Bromo-PEG5-ethylphosphonic acid diethyl ester and an excess of triethyl phosphite, either neat or in a high-boiling inert solvent.

-

Reaction Conditions : The mixture is heated to 120-160°C to initiate the Michaelis-Arbuzov rearrangement. The reaction progress is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature. Excess triethyl phosphite and solvent are removed under reduced pressure.

-

Hydrolysis : The resulting diethyl ester is selectively hydrolyzed to the phosphonic acid. This can be achieved by treatment with bromotrimethylsilane (TMSBr) followed by methanolysis.

-

Purification : The crude product is purified by column chromatography on silica gel to yield the final Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethoxy groups, the PEG backbone, and the ethyl groups adjacent to the phosphorus atoms. |

| ³¹P NMR | Confirmation of the phosphonate and phosphonic acid groups. | Two distinct signals in the typical chemical shift range for phosphonate esters and phosphonic acids. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 466.4 g/mol . |

| FTIR Spectroscopy | Identification of functional groups. | Characteristic stretching vibrations for P=O, P-O-C, C-O-C, and O-H (from the phosphonic acid). |

Applications in Drug Development

The primary application of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is as a linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5][6][7]

A PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[8] The linker is a critical determinant of PROTAC efficacy, as its length, flexibility, and composition dictate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][8]

The PEG5 component of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid offers several advantages in PROTAC design:

-

Enhanced Solubility : The hydrophilic PEG chain can improve the overall solubility of the often large and hydrophobic PROTAC molecule.[3]

-

Conformational Flexibility : The flexible nature of the PEG linker allows it to adopt various conformations, increasing the likelihood of forming a productive ternary complex.

-

Optimized Spacing : The defined length of the PEG5 chain provides a specific distance between the two ligands, which is crucial for optimal ternary complex formation.

Conclusion

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a specialized chemical tool with significant potential in the development of novel therapeutics, particularly in the field of targeted protein degradation. While detailed public data on its specific biophysical properties are limited, its structural components suggest favorable characteristics for its role as a PROTAC linker. The combination of a flexible, hydrophilic PEG spacer with a phosphonic acid moiety for potential targeting applications makes it a valuable building block for researchers designing next-generation drug candidates. Further research and publication of its detailed experimental data will undoubtedly facilitate its broader application in drug discovery and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. 1446282-17-2|Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid|Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid|-范德生物科技公司 [bio-fount.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

A Technical Guide to the Function of Terminal Phosphonic Acid Groups for Surface Binding

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles of Phosphonic Acid Surface Binding

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for fields ranging from drug delivery and medical implants to electronics and catalysis. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its robust and stable binding to a wide array of metal oxide surfaces.[1][2]

The efficacy of phosphonic acids as surface anchors stems from their ability to form strong, hydrolytically stable covalent bonds with metal oxide surfaces.[2] This interaction is primarily a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the metal oxide surface, resulting in the formation of M-O-P bonds (where M is a metal atom from the oxide surface).[1][3] This covalent linkage provides a durable attachment for the organic molecule to the inorganic substrate. The P-C bond is also known to be stable against UV-light and high temperatures.[4]

Compared to other common anchoring groups, such as silanes, thiols, and carboxylic acids, phosphonic acids often exhibit superior stability, particularly under physiological conditions.[2][5] Their enhanced stability is attributed to the potential for multidentate binding and the inherent hydrolytic stability of the phosphonate-metal bond.[6]

The binding mechanism can be categorized into three primary modes:

-

Monodentate Binding: Involves the formation of a single M-O-P bond.

-

Bidentate Binding: Involves the formation of two M-O-P bonds, which can be either chelating (to the same metal atom) or bridging (to two different metal atoms).

-

Tridentate Binding: Involves the formation of three M-O-P bonds to the surface.

The prevalence of each binding mode depends on factors such as the substrate, surface hydroxyl group density, and the conditions used for monolayer deposition.

Quantitative Data Presentation

The following tables summarize key quantitative data for phosphonic acid self-assembled monolayers (SAMs) on various substrates, providing a comparative overview for experimental design.

Table 1: Comparison of Phosphonic Acid vs. Carboxylic Acid Headgroups

| Parameter | Phosphonic Acid | Carboxylic Acid | Substrate | Key Findings & References |

| Binding Strength/Stability | Higher | Lower | Ti-6Al-4V, TiO₂, Al₂O₃ | Phosphonic acids form more stable, well-ordered, and hydrolytically resistant layers.[6][7] |

| Water Contact Angle (Hydrophobicity) | ~118° (PFDPA) | ~104° (PFDA) | Ti-6Al-4V | A higher contact angle for phosphonic acid SAMs suggests a more ordered and densely packed monolayer.[6] |

| Adhesion Force (nN) | Lower | Higher | Ti-6Al-4V | Lower adhesion for phosphonic acid SAMs indicates a more ordered and lower energy surface.[6] |

| Binding Affinity | Higher | Lower | HfO₂, CdSe, ZnS Nanocrystals | Competitive ligand exchange reactions show phosphonates have a higher binding affinity than carboxylates.[8][9] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonate Monolayers

| Substrate | Molecule | Element | Binding Energy (eV) | Key Findings & References |

| Si(100) | Octadecylphosphonic Acid (ODPA) | P 2s | ~191.0 | The P 2s peak confirms the presence of the phosphonic acid headgroups on the surface.[10] |

| Titanium | (11-hydroxyundecyl)phosphonic acid | C 1s | 285.0 (C-C), 286.2 (C-O/C-P) | High-resolution spectra confirm the chemical structure of the monolayer.[5][11] |

| Titanium | (12-carboxydodecyl)phosphonic acid | O 1s | ~532.2 (P=O/C=O), ~533.4 (C-OH/P-OH) | Deconvolution of the O 1s peak helps to understand the binding and terminal group chemistry.[5][11] |

| Ti-6Al-4V | Perfluorodecylphosphonic acid (PFDPA) | P 2p, P 2s | P 2p, P 2s signals prove the formation of a chemical bond between the molecules and the substrate.[7] |

Table 3: Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Data

| Substrate | Molecule | Ion Mode | Characteristic Fragments (m/z) | Key Findings & References |

| Si(100) | ODPA | Positive | SiPO₂⁺, C₁₈H₄₀PO₃⁺ (M+H)⁺, SiC₁₈H₃₈PO₃⁺ | Fragments containing both substrate (Si) and molecule components are indicative of covalent bond formation.[10] |

| Si(100) | ODPA | Negative | SiPO₃⁻, C₁₈H₃₈PO₃⁻ (M-H)⁻, SiC₁₈H₃₈PO₄⁻ | Detection of molecular ions and substrate-molecule fragments confirms an intact, bound monolayer.[10] |

| Titanium | Hydroxyl or Carboxyl Terminated PA | Positive | TiPO₃⁺, TiPO₃H⁺, TiPO₄H₂⁺ | The presence of TiₓPᵧOₓHₓ fragments provides strong evidence of monolayer formation.[5] |

| Titanium | Hydroxyl or Carboxyl Terminated PA | Negative | C₁₁H₂₄O₄P⁻ (M-H)⁻, C₁₂H₂₄O₅P⁻ (M-H)⁻ | Detection of the molecular mass peak (M-H)⁻ confirms the presence of the intact phosphonic acid molecule on the surface.[5] |

Table 4: Molecular Order and Wettability Data

| Substrate | Molecule | Technique | Measured Value | Key Findings & References |

| Si(100) | Octadecylphosphonic Acid (ODPA) | NEXAFS | Chain Tilt Angle: ~37° | NEXAFS and SFG spectroscopy indicate that well-ordered monolayers are formed.[10][12][13] |

| Si(100) | 11-hydroxyundecylphosphonic acid (PUL) | NEXAFS | Chain Tilt Angle: ~47° | The chain tilt angle provides insight into the packing density and order of the SAM.[10] |

| ZnO | Hexylphosphonic Acid (HPA) | Contact Angle | 104° ± 2° | Phosphonic acid SAMs on ZnO are less defective and more hydrophobic than analogous thiol SAMs.[14] |

| Aluminum | Fluorinated Phosphonic Acid (FPA) | Contact Angle | >110° | FPA SAMs form a highly hydrophobic, protective layer on aluminum surfaces.[15] |

Experimental Protocols

Detailed methodologies are crucial for the successful formation and characterization of phosphonic acid SAMs.

SAM Preparation: Tethering by Aggregation and Growth (T-BAG)

This method is widely used for creating high-quality, ordered phosphonate monolayers on oxide surfaces.[5][10][11]

Methodology:

-

Substrate Preparation: Clean the silicon or titanium oxide substrate thoroughly with solvents like acetone and ethanol.[14] A UV/O₃ cleaning step can also be employed for 15 minutes to remove organic contaminants.[14]

-

Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid) in a suitable solvent such as tetrahydrofuran (THF).[1]

-

Deposition: Place the cleaned substrate vertically in a beaker containing the phosphonic acid solution.[1]

-

Evaporation & Growth: Allow the solvent to evaporate slowly. As the solvent level drops, a concentration gradient forms, leading to the aggregation and growth of a film on the substrate surface.[1][10]

-

Thermal Annealing: Heat the coated substrate in an oven (e.g., at 140°C for 48 hours) to drive the condensation reaction and form covalent P-O-M bonds, which greatly enhances adhesion and stability.[10]

-

Removal of Multilayers: After heating, remove the excess physisorbed multilayers by sonicating the sample in fresh solvent (e.g., THF, methanol). This step is crucial for obtaining a true monolayer.[10]

Surface Characterization Protocols

-

X-ray Photoelectron Spectroscopy (XPS):

-

Principle: A surface-sensitive technique that measures the elemental composition and chemical states of atoms within the top ~10 nm of a surface.

-

Protocol: Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.[1] Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for key elements (P 2p, C 1s, O 1s, and substrate elements).

-

Data Analysis: The presence of a P 2p or P 2s peak confirms the phosphonic acid is on the surface.[1][10] Analysis of high-resolution peak positions and shapes reveals the chemical bonding environment (e.g., distinguishing between P-O-M, P=O, and P-OH).[6]

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Principle: Measures the absorption of infrared radiation by the sample, identifying characteristic vibrational modes of chemical bonds.

-

Protocol: Acquire a background spectrum of the bare substrate, then acquire the spectrum of the SAM-coated substrate.[1]

-

Data Analysis: Identify characteristic peaks to confirm the presence of the phosphonic acid and alkyl chains. The position of P=O and P-O-H stretches can provide insight into the binding mode (monodentate vs. bidentate).[1][6][7]

-

-

Water Contact Angle (WCA) Measurement:

-

Principle: Measures the angle where a liquid-vapor interface meets a solid surface, indicating the wettability of the surface.

-

Protocol: Use a goniometer to place a small droplet of deionized water on the SAM-coated surface.[1] Capture an image and measure the angle between the substrate and the tangent of the droplet.

-

Data Analysis: A high contact angle indicates a hydrophobic surface, which is characteristic of a well-ordered and densely packed monolayer of long-chain alkylphosphonic acids.[1]

-

Applications in Drug Development and Biomedical Science

The ability to create stable, functionalized surfaces using phosphonic acid SAMs is highly valuable in the biomedical field.

Immobilization of Bioactive Molecules

Phosphonic acid monolayers can be designed with terminal functional groups (e.g., -COOH, -OH, -NH₂) that serve as platforms for covalently attaching bioactive molecules like proteins or peptides.

This process is critical for improving the biocompatibility of medical implants. For example, titanium implants can be functionalized to bind bone morphogenetic proteins (BMPs) or cell-adhesive peptides (e.g., RGD) to promote osseointegration and accelerate healing.[5][11][16][17] The phosphonic acid anchor ensures the bioactive layer remains attached under physiological conditions.[5]

Drug Delivery Systems

Phosphonic acids are used to modify the surface of nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), for targeted drug delivery.[1] The phosphonic acid group provides a robust anchor to the nanoparticle's oxide surface, while the terminal functional group can be used to attach drug molecules or targeting ligands that guide the nanoparticle to a specific site in the body.[1]

Enhancing Cell Adhesion

Materials and hydrogels containing phosphonic acid moieties have been shown to significantly improve cell adhesion and proliferation.[1] The anionic phosphonate groups can enhance the adsorption of proteins from the culture medium, creating a surface that is more favorable for cell attachment, which is particularly beneficial for tissue engineering and bone regeneration applications.[1]

Conclusion

The terminal phosphonic acid group is a versatile and robust anchor for the functionalization of a wide range of metal oxide surfaces. Its ability to form strong, hydrolytically stable covalent bonds, coupled with the spontaneous formation of well-ordered self-assembled monolayers, makes it a superior choice for many applications, particularly in the demanding environments encountered in drug development and biomedical engineering. A thorough understanding of its binding mechanisms and the use of appropriate characterization techniques are essential for the rational design and optimization of phosphonic acid-based surface modifications for advanced scientific and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.au.dk [pure.au.dk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Deep Dive into PEGylated Phosphonic Acids for Biomedical Innovation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the synthesis, application, and experimental underpinnings of PEGylated phosphonic acids in biomedicine. This whitepaper delves into the core principles of these versatile molecules, offering a detailed look at their role in targeted drug delivery, surface modification of implants and nanoparticles, and their potential in treating a range of diseases.

PEGylated phosphonic acids are at the forefront of biomedical research, combining the biocompatibility and stealth properties of polyethylene glycol (PEG) with the strong anchoring capabilities of phosphonic acid.[1][2] This unique combination allows for the enhanced stability of therapeutic agents, prolonged circulation times in the body, and targeted delivery to specific tissues, particularly bone.[1][3][4][5] This guide provides an in-depth analysis of the current landscape of PEGylated phosphonic acid research, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts and Applications

The primary appeal of PEGylation in biomedicine lies in its ability to improve the pharmacokinetic profiles of drugs and nanoparticles.[1][5] By creating a hydrophilic shield, PEG reduces clearance by the immune system and prolongs circulation time, increasing the likelihood of the therapeutic agent reaching its target.[2][6][7] The phosphonic acid moiety, on the other hand, provides a robust anchor to various surfaces, including metal oxides found in implants and nanoparticles.[1][2][8][9] This strong binding affinity is crucial for creating stable formulations and for targeting tissues with high mineral content, such as bone.[1][3]

Key applications of PEGylated phosphonic acids include:

-

Bone Targeting: The phosphonate group has a high affinity for calcium hydroxyapatite, the primary mineral component of bone.[3] This makes PEGylated phosphonic acids, particularly bisphosphonates, excellent candidates for delivering drugs to treat bone diseases like osteoporosis and bone metastases.[1][10][11]

-

Nanoparticle Functionalization: Coating nanoparticles with PEGylated phosphonic acids enhances their stability in biological fluids, prevents aggregation, and reduces non-specific protein adsorption.[1][2][12] This is critical for developing effective drug delivery systems and diagnostic imaging agents.[2][12]

-

Surface Modification of Implants: Modifying the surface of medical implants, such as those made of titanium, with PEGylated phosphonic acids can improve their biocompatibility and reduce biofouling.[8][13][14][15][16] This can lead to better integration of the implant with surrounding tissue and a lower risk of rejection.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PEGylated phosphonic acids and related compounds, providing a comparative overview of their performance in different biomedical applications.

Table 1: In Vivo Performance of PEGylated Phosphonates for Bone Targeting [3]

| Compound/System | Animal Model | Key Efficacy Metric | Results |

| BP-NELL-PEG | Mice | Bone Specificity (ex vivo imaging of organs 48h post-injection) | ~2-fold higher retention in bone tissues compared to NELL-PEG |

| BP-NELL-PEG | Mice | Off-Target Delivery | 27% decrease in liver and 41% decrease in spleen accumulation compared to NELL-PEG |

| BP-NELL-PEG | Mice | Systemic Half-life | Increased from 5.5h (NELL-1) to 15.5h (NELL-PEG) |

Table 2: Performance Comparison of Antifouling Surface Modifications [8]

| Feature | m-PEG5-Phosphonic Acid Ethyl Ester | Silane-PEG | Thiol-PEG | Zwitterionic Polymers |

| Binding Substrate | Metal oxides (e.g., TiO₂, Al₂O₃, ITO), nitrides | Silicon, glass, metal oxides | Gold, silver, platinum | Wide variety via various anchoring groups |

| Binding Mechanism | Covalent bond formation (P-O-Metal) | Covalent Si-O-Si bonds | Self-assembly via S-metal bonds | Electrostatic interactions and covalent bonding |

| Antifouling Performance | Excellent reduction in protein adsorption and cell adhesion | Good protein resistance | Good protein resistance | Excellent resistance to non-specific protein adsorption |

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General chemical structure of a PEGylated phosphonic acid.

Caption: Workflow for nanoparticle functionalization with PEG-phosphonic acid.[1]

Caption: Signaling pathway of N-bisphosphonate action in osteoclasts.[1]

Detailed Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous work. This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of (PEG-4-oxobutyl)phosphonic acid[1]

This protocol outlines a multi-step synthesis of a PEGylated phosphonic acid derivative.

-

Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate: React methyl 4-bromobutyrate with triethylphosphite at 160°C overnight.

-

Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid: Treat the product from step 1 with NaOH in water at room temperature for 4 hours.[1]

-

PEGylation: React the acid from step 2 with mPEG in the presence of DCC and DMAP in dichloromethane at room temperature overnight.[1]

-

Deprotection to Phosphonic Acid: Treat the PEGylated product with TMS-Br at 0°C overnight, followed by methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.[1]

Functionalization of Iron Oxide Nanoparticles (IONPs) with PEG-phosphonic acid[1]

This protocol describes the process of coating IONPs with the synthesized PEGylated phosphonic acid.

-

Materials:

-

Hydrophobic or hydrophilic IONPs

-

(PEG-4-oxobutyl)phosphonic acid

-

Dichloromethane (for hydrophobic IONPs) or distilled water (for hydrophilic IONPs)

-

Methanol

-

-

Procedure:

-

Prepare IONP dispersion: Disperse the IONPs in the appropriate solvent by sonication.[1]

-

Prepare PEG-phosphonic acid solution: Dissolve the (PEG-4-oxobutyl)phosphonic acid in the corresponding solvent with the addition of methanol.[1]

-

Ligand Exchange: Add the PEG-phosphonic acid solution to the IONP dispersion.[1]

-

Sonication: Sonicate the reaction mixture for 1-hour intervals, with 1-hour breaks in between, repeated three times.[1]

-

Overnight Reaction: Allow the mixture to react overnight at room temperature.[1]

-

Purification: Purify the PEGylated IONPs by methods such as dialysis or size exclusion chromatography to remove excess unbound PEG-phosphonic acid.[1]

-

Characterization Techniques

The successful synthesis and functionalization of PEGylated phosphonic acids and their conjugates must be confirmed through various analytical techniques.[1] Key methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P): To confirm the chemical structure and purity.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[1]

-

Mass Spectrometry (MS): To determine the molecular weight.[1]

-

Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto a surface.[1]

Future Directions

The field of PEGylated phosphonic acids continues to evolve, with ongoing research focused on developing novel linkers, exploring different PEG architectures, and expanding the range of therapeutic and diagnostic applications. As our understanding of the interactions between these materials and biological systems deepens, we can expect to see the development of even more sophisticated and effective biomedical technologies based on this versatile platform.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]

- 10. Bisphosphonate - Wikipedia [en.wikipedia.org]

- 11. Bisphosphonates and cancer - drugs to strengthen bones | Macmillan Cancer Support [macmillan.org.uk]

- 12. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in implant surface modifications to improve osseointegration - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00675D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Design

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the rational design of therapeutic conjugates is paramount to achieving enhanced efficacy and safety. Among the critical components of these complex molecules, the linker connecting the active pharmaceutical ingredient to a carrier or targeting moiety plays a pivotal role. Poly(ethylene glycol) (PEG) linkers have emerged as an indispensable tool, primarily owing to their profound hydrophilicity. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of PEG linkers, presenting quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation therapeutics.

The Chemical Foundation of PEG's Hydrophilicity

The remarkable water solubility of PEG is a direct result of its unique chemical structure, which consists of repeating ethylene glycol units (-CH₂-CH₂-O-). The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules. This interaction allows PEG chains to become readily hydrated, forming a protective aqueous shell around the conjugated molecule. This "hydrodynamic shield" is fundamental to the numerous benefits conferred by PEGylation in drug design.

Key Advantages of Hydrophilic PEG Linkers in Drug Conjugates

The incorporation of hydrophilic PEG linkers into drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), offers a multitude of advantages that address common challenges in drug development:

-

Enhanced Solubility: A primary benefit of PEG linkers is the significant improvement in the aqueous solubility of hydrophobic drug payloads. This prevents aggregation and facilitates the formulation of drugs for intravenous administration.

-

Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration layer that increases the hydrodynamic radius of the conjugate. This larger size reduces renal clearance, leading to a longer circulation half-life and prolonged systemic exposure of the therapeutic agent.

-

Reduced Immunogenicity: The "stealth" properties conferred by the PEG hydration shell can mask the bioconjugate from the immune system, thereby reducing the likelihood of an immunogenic response.

-

Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody, potentially leading to enhanced potency.

Quantitative Characterization of PEG Linker Hydrophilicity

The hydrophilicity of PEG linkers and their impact on the properties of bioconjugates can be quantified through various analytical techniques. The following tables summarize key quantitative data, illustrating the influence of PEG linker length and architecture on critical parameters.

Table 1: Impact of PEG Linker Length on ADC Clearance

| PEG Linker Length (Number of Ethylene Glycol Units) | Clearance Rate (mL/hr/kg) | Key Observations |

| 0 (No PEG) | ~1.3 | Baseline clearance of the non-PEGylated ADC. |

| 4 | ~0.8 | A significant reduction in clearance is observed with a short PEG linker. |

| 8 | ~0.5 | Further decrease in clearance, suggesting an increased hydrodynamic radius. |

| 12 | ~0.5 | Clearance rate plateaus, indicating a potential optimal length for this effect. |

| 24 | ~0.5 | Minimal additional impact on clearance compared to PEG8 and PEG12 in this study. |

Data adapted from a study on non-binding IgG conjugated to MMAE with a DAR of 8 in rats.

Table 2: Influence of PEG Linker Length on Octanol-Water Partition Coefficient (Log D)

| Compound | PEG Linker Length | Log D (pH 7.4) | Indication |

| Unmodified Compound | N/A | -2.64 ± 0.25 | Baseline lipophilicity. |

| PEGylated Compound 1 | 4 | -3.06 ± 0.15 | Increased hydrophilicity. |

| PEGylated Compound 2 | 8 | -4.27 ± 0.26 | Substantial increase in hydrophilicity with longer PEG chain. |

A lower Log D value indicates greater hydrophilicity.

Table 3: Comparative Analysis of Linear vs. Branched PEG Linkers on ADC Pharmacokinetics

| Linker Architecture | PEG Configuration | Clearance Rate | Key Observations |

| Linear | 24 units | Faster | |

| Branched (Pendant) | Two 12-unit chains | Slower | Branched architecture can lead to a more significant increase in hydrodynamic volume and slower clearance compared to a linear PEG of the same total length. |

Experimental Protocols for Characterizing Hydrophilicity

Accurate characterization of the hydrophilicity of PEG linkers and their conjugates is essential for quality control and for understanding their structure-activity relationships.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP/LogD) using the Shake-Flask Method

The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.

Materials:

-

PEG linker or PEGylated conjugate

-

n-Octanol (pre-saturated with water)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare the biphasic system by vigorously mixing equal volumes of n-octanol and the aqueous buffer for at least 24 hours, followed by separation.

-

Partitioning: Add a known amount of the stock solution to a separatory funnel containing the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Analysis: Carefully collect samples from both the n-octanol and the aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP (or LogD at a specific pH) is the logarithm of this value.

-

Replicates: Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Sessile Drop Contact Angle Measurement

Contact angle measurement is a surface-sensitive technique used to quantify the wettability of a solid surface by a liquid. A lower contact angle with water indicates a more hydrophilic surface.

Materials:

-

Smooth, clean, and uniform solid substrate (e.g., silicon wafer, gold-coated slide)

-

PEG linker for surface functionalization

-

Contact angle goniometer with a high-resolution camera and liquid dispensing system

-

High-purity deionized water

Procedure:

-

Substrate Preparation: Functionalize the substrate surface with the desired PEG linker to create a self-assembled monolayer (SAM). Ensure complete and uniform coverage.

-

Instrument Setup: Place the instrument on a vibration-free table in a controlled environment (temperature and humidity). Calibrate the instrument according to the manufacturer's instructions.

-

Measurement Procedure:

-

Place the PEG-functionalized substrate on the sample stage and ensure it is level.

-

Fill the dispenser with high-purity deionized water.

-

Carefully dispense a small droplet (e.g., 1-5 µL) of water onto the surface.

-

-

Image Acquisition and Analysis:

-

A camera captures a profile image of the sessile drop.

-

The instrument's software analyzes the shape of the droplet at the three-phase (solid-liquid-gas) contact line to determine the contact angle.

-

-

Data Analysis: Record the static contact angle. For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively. Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value. A lower average contact angle indicates greater hydrophilicity.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

HIC separates molecules based on their hydrophobicity. It is a powerful tool for analyzing the drug load distribution of ADCs, where higher drug loading often correlates with increased hydrophobicity.

Materials:

-

HIC column (e.g., Butyl or Phenyl)

-

HPLC system

-

Mobile Phase A: High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7)

-

ADC sample

Procedure:

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Preparation and Injection: Dilute the ADC sample to approximately 1 mg/mL in a buffer such as PBS. Inject an appropriate volume (e.g., 20 µL) onto the column.

-

Elution: Apply a linear gradient to decrease the concentration of Mobile Phase A and increase the concentration of Mobile Phase B. This will elute the ADC species in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.). A typical gradient might run from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Detection: Monitor the absorbance at 280 nm.

-

Data Analysis: Analyze the resulting chromatogram. The relative area of each peak can be used to determine the distribution of drug loading.

Visualizing Workflows and Pathways

Experimental Workflow for Hydrophilicity Assessment

Caption: A generalized workflow for the synthesis and hydrophilicity characterization of PEG linkers and their conjugates.

PROTAC-Mediated Protein Degradation Pathway

Caption: The mechanism of action for a PROTAC, highlighting the role of the linker in facilitating the formation of a ternary complex, leading to protein degradation.

Conclusion

The hydrophilicity of PEG linkers is a cornerstone of their success in modern drug design. By imparting favorable physicochemical and pharmacokinetic properties, PEG linkers enable the development of more effective and safer therapeutics. A thorough understanding of the principles governing PEG linker hydrophilicity, coupled with robust experimental characterization, is essential for researchers and drug development professionals to harness the full potential of PEGylation in creating next-generation drug conjugates. The rational selection of PEG linker length and architecture, guided by quantitative data, will continue to be a critical factor in the successful clinical translation of these innovative medicines.

An In-Depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]

This guide provides a comprehensive technical overview of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a bifunctional polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. While this specific linker is commercially available, it is important to note that detailed studies characterizing its performance in PROTACs are not extensively represented in peer-reviewed literature. Therefore, this guide will focus on its core features based on its structural components, supported by data from analogous PEG- and phosphonate-containing linkers, and will provide generalized experimental protocols for its application and evaluation.

Core Features of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a heterobifunctional linker featuring a central, hydrophilic five-unit polyethylene glycol (PEG5) chain. This core is flanked by two distinct phosphorus-containing functional groups: a diethyl phosphonate ester at one terminus and a phosphonic acid at the other. This unique architecture offers a combination of properties beneficial for PROTAC development.

Physicochemical Properties

The fundamental properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1446282-17-2 | [4][5] |

| Molecular Formula | C16H36O11P2 | [4] |

| Molecular Weight | 466.39 g/mol | [4] |

| Appearance | Not specified (typically a solid or oil) | |

| Solubility | Expected to be soluble in water and polar organic solvents | [3] |

Key Structural Components and Their Functions

-

PEG5 Core: The polyethylene glycol chain is the most prevalent linker motif in published PROTAC structures.[2] Its primary functions are to:

-

Enhance Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3]

-

Provide Optimal Length and Flexibility: The PEG5 unit provides a defined length, which is a critical parameter that must be empirically optimized for each target and E3 ligase pair to allow for the formation of a stable and productive ternary complex.[6][7] Its flexibility allows for necessary conformational adjustments to achieve this.[1]

-

-

Terminal Phosphonate Groups: The presence of a diethyl phosphonate ester and a phosphonic acid provides two distinct reactive handles for conjugation and may offer additional advantages:

-

Bifunctional Handles for Sequential Conjugation: The differing reactivity of the phosphonate ester and the phosphonic acid allows for controlled, sequential conjugation of the POI and E3 ligase ligands, a key strategy in the modular synthesis of PROTACs.[2] The phosphonic acid can be activated for coupling with an amine or hydroxyl group, while the diethyl phosphonate provides a stable terminus that can potentially be hydrolyzed to a phosphonic acid for further reaction or to modulate the final properties of the PROTAC.

-

Modulation of Physicochemical Properties: Phosphonate groups are known to influence the polarity and cell permeability of molecules. As phosphate mimetics, they can interact with cellular transport mechanisms. The presence of these charged or highly polar groups can impact a PROTAC's ability to cross the cell membrane and may also facilitate intracellular retention.

-

Potential for Enhanced Cellular Uptake and Retention: Phosphonate-based linkers have been explored for their ability to facilitate the intracellular retention of conjugated payloads. Once inside the cell, the more polar phosphonic acid group can render the molecule less able to diffuse back across the cell membrane.[8]

-

Quantitative Data in PROTAC Development (Illustrative)

As previously stated, specific quantitative data for PROTACs synthesized with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is not available in the public domain. However, the following tables present representative data for PROTACs utilizing PEG5 linkers to illustrate the type of data generated during their evaluation. This data is for comparative and illustrative purposes only.

Table 3.1: Illustrative Degradation Potency of a PEG5-Containing PROTAC

| PROTAC | Linker | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference(s) |

| CM11 (Homo-PROTAC) | PEG5 | pVHL30 | < 100 | >90% | HeLa | [6] |

Note: This table shows data for a homo-PROTAC where both ligands target the VHL E3 ligase, inducing its self-degradation. It highlights the effectiveness of a PEG5 linker in achieving potent degradation.

Table 3.2: Illustrative Ternary Complex Formation Data

| PROTAC | Linker | System | Binding Affinity (Kd) of Ternary Complex | Cooperativity (α) | Reference(s) |

| SMARCA2 Degrader | PEG | VCB-PROTAC-SMARCA2 | Not Specified | 4.8 | [2] |

Note: This table illustrates the concept of cooperativity in ternary complex formation, a key parameter in PROTAC design that is influenced by the linker.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and evaluation of a PROTAC utilizing a bifunctional linker such as Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid.

PROTAC Synthesis and Characterization

This protocol outlines a general, two-step conjugation strategy.

Step 1: Conjugation of the First Ligand to the Phosphonic Acid Terminus

-

Activation of the Phosphonic Acid: In an inert atmosphere, dissolve Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid (1.0 eq) in an anhydrous solvent such as DMF. Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling Reaction: In a separate flask, dissolve the first ligand (containing a free amine or hydroxyl group, 1.0 eq) in anhydrous DMF. Add this solution to the activated linker solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS to confirm the formation of the ligand-linker conjugate.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to yield the ligand-linker intermediate.

Step 2: Conjugation of the Second Ligand

The protocol for the second conjugation will depend on the functional group on the second ligand and the strategy for utilizing the diethyl phosphonate terminus. A common approach would be to first hydrolyze the diethyl phosphonate to a phosphonic acid.

-

Hydrolysis of the Diethyl Phosphonate (if required): Treat the ligand-linker intermediate with a suitable reagent (e.g., bromotrimethylsilane followed by methanol, or aqueous HCl) to hydrolyze the ester and yield the free phosphonic acid. Purify the resulting product.

-

Second Coupling Reaction: Repeat the activation and coupling procedure described in Step 1, using the purified ligand-linker intermediate and the second ligand.

-

Final Purification and Characterization: Purify the final PROTAC product using preparative HPLC. Characterize the final product thoroughly using LC-MS to confirm the molecular weight and NMR (¹H, ¹³C, ³¹P) to confirm the structure and purity.

Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.

-

Reagent Preparation: Prepare assay buffer and solutions of the purified target protein (labeled with a donor fluorophore, e.g., Tb-cryptate), the purified E3 ligase (labeled with an acceptor fluorophore, e.g., d2), and the PROTAC at various concentrations.

-

Assay Plate Setup: Add the reagents to a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the ternary complex to form.

-

Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, from which the cooperativity of ternary complex formation can be assessed.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for any PROTAC, including one synthesized with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, is the hijacking of the ubiquitin-proteasome system.

Conclusion and Future Directions

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid represents a versatile, bifunctional linker for the synthesis of PROTACs. Its PEG5 core is expected to confer favorable solubility and flexibility, while the terminal phosphonate groups provide distinct handles for controlled, sequential conjugation and may influence the cellular permeability and retention of the final PROTAC molecule.

While the absence of specific, published data for this linker necessitates an empirical approach to its application, the generalized protocols and principles outlined in this guide provide a solid framework for its use in the design and synthesis of novel protein degraders. Future research involving the direct comparison of this linker with standard alkyl and PEG linkers in various PROTAC systems will be invaluable in fully elucidating the unique contributions of the terminal phosphonate moieties to the overall efficacy and pharmacokinetic properties of the resulting molecules. The continued exploration of "linkerology" is essential for advancing the field of targeted protein degradation and developing the next generation of PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. bio-fount.com [bio-fount.com]

- 5. CAS Number Search List | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2017132103A2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nanoparticle Functionalization with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance their suitability for biomedical applications. PEGylation confers "stealth" properties to nanoparticles, which reduces their recognition by the reticuloendothelial system and consequently prolongs their circulation time in the bloodstream.[1] This modification also improves the colloidal stability of nanoparticles in physiological environments, preventing aggregation.[1][2]

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a heterobifunctional linker ideal for the stable and efficient surface modification of metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂) nanoparticles.[1][3] The phosphonic acid group forms a strong, multidentate coordination bond with the metal oxide surface, providing a robust anchor for the PEG chain.[1][3] The diethoxy-phosphorylethyl end can be used for further conjugation or can be hydrolyzed to reveal a terminal phosphonic acid group. This document provides a detailed protocol for the functionalization of nanoparticles with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid and their subsequent characterization.

Key Applications

The functionalization of nanoparticles with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is beneficial for a range of biomedical applications:

-

Drug Delivery: PEGylated nanoparticles can evade the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[4]

-

Medical Imaging: Functionalized nanoparticles can serve as contrast agents in magnetic resonance imaging (MRI), with the PEG coating improving their stability and biodistribution in vivo.[3][4][5]

-

Theranostics: These functionalized nanoparticles can be developed as platforms for simultaneous diagnosis and therapy.[1]

-

Bone-Targeted Drug Delivery: The phosphonic acid moiety has a strong affinity for calcium ions in hydroxyapatite, enabling the targeted delivery of therapeutics to bone tissue.[6]

Experimental Protocols

This section details the key experiments for the functionalization of iron oxide nanoparticles (IONPs) with Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid.

Protocol 1: Hydrolysis of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid (Optional)

The ethyl ester groups on the phosphonic acid act as protecting groups. Depending on the desired surface chemistry, these can be hydrolyzed to the free phosphonic acid for stronger binding to the nanoparticle surface.

Materials:

-

Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

-

Deionized water

-

Methanol

-

Hydrochloric acid (catalytic amount)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid in a solution of deionized water and methanol.

-

Add a catalytic amount of hydrochloric acid to the solution.

-

Stir the solution at room temperature overnight.

-

Neutralize the solution to a pH of approximately 7.0 with a suitable base (e.g., NaOH).[1] The resulting product is the hydrolyzed form of the linker.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol describes the surface modification of IONPs with the hydrolyzed PEG-phosphonic acid linker.

Materials:

-

Iron Oxide Nanoparticles (IONPs)

-

Hydrolyzed Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid solution (from Protocol 1)

-

Anhydrous solvent (e.g., ethanol or a mixture of dichloromethane and hexane)

-

Deionized water or a suitable buffer (e.g., PBS)

Procedure:

-

Nanoparticle Pre-treatment: Disperse the as-synthesized IONPs in deionized water. Wash the nanoparticles three times with deionized water and twice with the chosen anhydrous solvent to remove impurities, using centrifugation to pellet the nanoparticles between each wash.[4]

-

Dispersion: Re-disperse the cleaned IONPs in the anhydrous solvent with the aid of sonication.

-

Conjugation Reaction: Add the hydrolyzed Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid solution to the dispersed IONPs. While the optimal molar ratio of PEG to nanoparticles should be determined for each specific application, a significant molar excess of the PEG linker is a good starting point.[1]

-

Incubation: Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.[4]

-

Purification:

-

Pellet the functionalized nanoparticles by centrifugation.

-

Remove the supernatant and wash the nanoparticles thoroughly with the anhydrous solvent to remove any unbound linker molecules. Repeat this washing step three times.[4]

-

For a more rigorous purification, concentrate the solution using a rotary evaporator. Add hexane to precipitate the PEGylated IONPs, sonicate for 5 minutes, and then centrifuge to pellet the nanoparticles. Remove the supernatant and wash the pellet with a mixture of dichloromethane and hexane, repeating the wash three times.[1]

-

-

Final Resuspension: Resuspend the purified PEGylated IONPs in deionized water or a buffer of choice for storage and further characterization.[1]

Experimental Workflow

Caption: Experimental workflow for nanoparticle PEGylation and characterization.

Data Presentation

The following tables summarize representative quantitative data for nanoparticles functionalized with phosphonate-PEG linkers. These values are illustrative and will vary depending on the specific nanoparticle core, PEG length, and experimental conditions.

Table 1: Physicochemical Properties of PEG-Phosphonate Functionalized Nanoparticles

| Nanoparticle System | Core Material | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Unfunctionalized IONPs | Fe₃O₄ | N/A | 15 ± 3 | 0.21 | +25 ± 4 | (Example Data) |

| PEGylated IONPs | Fe₃O₄ | ~587 (for PEG5) | 45.75 ± 18.88 | < 0.2 | -37.68 ± 2.706 | [3] |

| PLA-PEG NPs | PLA | 2000 | ~100 | < 0.2 | -36.0 | [7] |

| PEGylated LNPs | Lipid | Not Specified | 130-140 | < 0.1 | ~+20 | [4] |

Table 2: Quantification of PEG Grafting Density by Thermogravimetric Analysis (TGA)

| Nanoparticle System | Initial Mass (mg) | Mass Loss in PEG Decomposition Range (200-600°C) (%) | Calculated Grafting Density (PEG chains/nm²) | Reference |

| Bare Iron Oxide | 10.0 | ~3% | N/A | (Example Data) |

| PEGylated IONPs | 10.0 | ~30% | 0.12 - 0.23 | [8] |

Characterization Protocols

Hydrodynamic Diameter and Zeta Potential (DLS)

-

Purpose: To determine the size distribution and surface charge of the nanoparticles before and after functionalization. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

-

Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

-

Procedure:

-

Disperse a small aliquot of the non-PEGylated and PEGylated nanoparticle suspensions in deionized water or a suitable buffer (e.g., PBS) to an appropriate concentration.

-

Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

-

Measure the hydrodynamic diameter and zeta potential using the DLS instrument.[2]

-

Perform measurements at different pH values and in the presence of salts to assess the stability of the functionalized nanoparticles under various conditions.[2]

-

Quantification of PEG Grafting Density (TGA)

-

Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

-

Instrumentation: Thermogravimetric Analyzer.

-

Procedure:

-

Lyophilize the purified PEGylated nanoparticle suspension to obtain a dry powder.

-

Place a known amount of the dried sample (typically 5-10 mg) in an alumina pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) with a defined temperature ramp (e.g., 10°C/min) up to 800-900°C.

-

Record the weight loss as a function of temperature. The weight loss between 200°C and 600°C is typically attributed to the decomposition of the grafted PEG chains.[1]

-

-

Calculation: The grafting density can be calculated based on the weight loss in the PEG decomposition region and the surface area of the nanoparticles.

Morphology and Size (TEM)

-

Purpose: To visualize the size, shape, and morphology of the nanoparticles.

-

Instrumentation: Transmission Electron Microscope (TEM).

-

Procedure:

-

Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to dry completely.

-

Image the nanoparticles using the TEM to observe their core size and shape.[6]

-

Confirmation of Surface Coating (FTIR)

-

Purpose: To confirm the presence of the PEG-phosphonic acid coating on the nanoparticle surface by identifying characteristic functional group vibrations.

-

Instrumentation: Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

Lyophilize a sample of the coated nanoparticles to obtain a dry powder.

-

Acquire the FTIR spectrum of the powder.

-

Look for characteristic peaks corresponding to P-O, C-O-C, and CH₂ stretching vibrations from the PEG-phosphonic acid linker.

-

Logical Relationship of PEGylation and Nanoparticle Properties

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [cora.ucc.ie]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for PROTAC Synthesis using Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction